Cas no 2229635-21-4 (2-methyl-4-(oxiran-2-yl)methylpyridine)

2-Methyl-4-(oxiran-2-yl)methylpyridine is a versatile epoxide-functionalized pyridine derivative, valued for its reactive oxirane ring and aromatic pyridine moiety. This compound serves as a key intermediate in organic synthesis, enabling the introduction of epoxy and pyridyl groups into target molecules. Its bifunctional nature allows for selective modifications, making it useful in pharmaceutical, agrochemical, and materials science applications. The oxirane ring facilitates ring-opening reactions, while the pyridine group enhances coordination properties in metal-organic frameworks or catalysts. High purity grades ensure consistent performance in demanding synthetic processes. The compound's stability under controlled conditions further supports its utility in multi-step reactions.
2-methyl-4-(oxiran-2-yl)methylpyridine structure
2229635-21-4 structure
Product name:2-methyl-4-(oxiran-2-yl)methylpyridine
CAS No:2229635-21-4
MF:C9H11NO
Molecular Weight:149.189742326736
CID:5902628
PubChem ID:165857686

2-methyl-4-(oxiran-2-yl)methylpyridine 化学的及び物理的性質

名前と識別子

    • 2-methyl-4-(oxiran-2-yl)methylpyridine
    • EN300-1735514
    • 2-methyl-4-[(oxiran-2-yl)methyl]pyridine
    • 2229635-21-4
    • インチ: 1S/C9H11NO/c1-7-4-8(2-3-10-7)5-9-6-11-9/h2-4,9H,5-6H2,1H3
    • InChIKey: KUBZLQYIFZNFIG-UHFFFAOYSA-N
    • SMILES: O1CC1CC1C=CN=C(C)C=1

計算された属性

  • 精确分子量: 149.084063974g/mol
  • 同位素质量: 149.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 25.4Ų

2-methyl-4-(oxiran-2-yl)methylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1735514-0.25g
2-methyl-4-[(oxiran-2-yl)methyl]pyridine
2229635-21-4
0.25g
$1432.0 2023-09-20
Enamine
EN300-1735514-0.5g
2-methyl-4-[(oxiran-2-yl)methyl]pyridine
2229635-21-4
0.5g
$1495.0 2023-09-20
Enamine
EN300-1735514-10g
2-methyl-4-[(oxiran-2-yl)methyl]pyridine
2229635-21-4
10g
$6697.0 2023-09-20
Enamine
EN300-1735514-1.0g
2-methyl-4-[(oxiran-2-yl)methyl]pyridine
2229635-21-4
1g
$1557.0 2023-06-04
Enamine
EN300-1735514-0.1g
2-methyl-4-[(oxiran-2-yl)methyl]pyridine
2229635-21-4
0.1g
$1371.0 2023-09-20
Enamine
EN300-1735514-1g
2-methyl-4-[(oxiran-2-yl)methyl]pyridine
2229635-21-4
1g
$1557.0 2023-09-20
Enamine
EN300-1735514-5g
2-methyl-4-[(oxiran-2-yl)methyl]pyridine
2229635-21-4
5g
$4517.0 2023-09-20
Enamine
EN300-1735514-0.05g
2-methyl-4-[(oxiran-2-yl)methyl]pyridine
2229635-21-4
0.05g
$1308.0 2023-09-20
Enamine
EN300-1735514-10.0g
2-methyl-4-[(oxiran-2-yl)methyl]pyridine
2229635-21-4
10g
$6697.0 2023-06-04
Enamine
EN300-1735514-2.5g
2-methyl-4-[(oxiran-2-yl)methyl]pyridine
2229635-21-4
2.5g
$3051.0 2023-09-20

2-methyl-4-(oxiran-2-yl)methylpyridine 関連文献

2-methyl-4-(oxiran-2-yl)methylpyridineに関する追加情報

Introduction to 2-methyl-4-(oxiran-2-yl)methylpyridine (CAS No. 2229635-21-4) in Modern Chemical and Pharmaceutical Research

2-methyl-4-(oxiran-2-yl)methylpyridine, identified by the CAS number 2229635-21-4, is a versatile heterocyclic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and drug discovery. Its unique structural features, combining a pyridine core with an oxirane functional group, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This article provides an in-depth exploration of the compound's properties, synthetic methodologies, and its emerging applications in contemporary research.

The molecular structure of 2-methyl-4-(oxiran-2-yl)methylpyridine consists of a six-membered pyridine ring substituted with a methyl group at the 2-position and an oxiranyl (epoxide) moiety at the 4-position. This configuration imparts reactivity that is highly useful in cross-coupling reactions, nucleophilic substitutions, and ring-opening transformations. The presence of both electron-donating and electron-withdrawing groups on the pyridine ring further enhances its utility as a building block in synthetic chemistry.

In recent years, 2-methyl-4-(oxiran-2-yl)methylpyridine has been extensively studied for its role in constructing biologically active molecules. The oxirane group serves as a versatile handle for introducing functional diversity into larger molecular frameworks. For instance, recent studies have demonstrated its application in the synthesis of kinase inhibitors, where the oxirane moiety can be selectively opened by nucleophiles to form new carbon-carbon bonds. This strategy has been particularly effective in generating complex scaffolds with high binding affinity to target proteins.

One of the most compelling aspects of 2-methyl-4-(oxiran-2-yl)methylpyridine is its adaptability in medicinal chemistry. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For example, derivatives of this compound have shown promise as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are implicated in cancer progression. The ability to modify the pyridine ring and the oxirane group allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability, making it an attractive scaffold for drug development.

The synthetic pathways to 2-methyl-4-(oxiran-2-yl)methylpyridine have also seen significant advancements. Traditional methods often involve nucleophilic addition to halogenated pyridines followed by epoxide formation. However, modern approaches have introduced more efficient and sustainable methods, such as transition-metal-catalyzed cross-coupling reactions that minimize waste and improve yields. These innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

Recent publications highlight the use of 2-methyl-4-(oxiran-2-yl)methylpyridine in the development of chiral auxiliaries and ligands for asymmetric synthesis. The oxirane group can be selectively functionalized to introduce stereocenters, which are crucial for many biologically active compounds. This has opened new avenues for creating enantiomerically pure molecules with enhanced therapeutic efficacy and reduced side effects.

The compound's role in material science is also emerging as an area of interest. Its ability to form stable coordination complexes with metal ions has been explored in catalysis and polymer science. For instance, complexes derived from 2-methyl-4-(oxiran-2-yl)methylpyridine have been investigated as catalysts for polymerization reactions, offering unique catalytic properties due to their tunable electronic and steric environments.

In conclusion, 2-methyl-4-(oxiran-2-yl)methylpyridine (CAS No. 2229635-21-4) represents a cornerstone molecule in contemporary chemical research. Its unique structural attributes enable diverse applications across pharmaceuticals, agrochemicals, and materials science. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand further, driving innovation in multiple scientific disciplines.

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